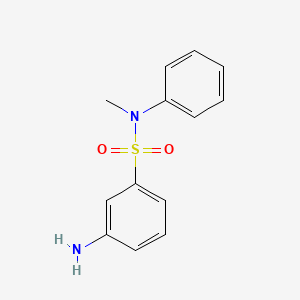

3-amino-N-methyl-N-phenylbenzenesulfonamide

Description

3-Amino-N-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂N<), where the nitrogen atoms are further modified with methyl and phenyl groups. Sulfonamides are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory activities, with substituents dictating solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

3-amino-N-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTWZZFSPBHOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395821 | |

| Record name | 3-amino-N-methyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-99-8 | |

| Record name | 3-amino-N-methyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-METHYL-N1-PHENYLMETANILAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-N-phenylbenzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions . A common synthetic route includes the following steps:

N-methylation of aniline: Aniline is reacted with methyl iodide in the presence of a base such as sodium hydroxide to form N-methylaniline.

Sulfonylation: N-methylaniline is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Sulfinamides or sulfenamides.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-amino-N-methyl-N-phenylbenzenesulfonamide has been investigated for its potential as an antibacterial agent. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria, leading to disrupted bacterial growth. Studies have shown that this compound exhibits moderate antibacterial activity, making it a candidate for further drug development.

Case Study : A study published in Nature highlighted the synthesis of new benzenesulfonamide derivatives, including this compound, which demonstrated promising antibacterial properties against resistant strains of bacteria .

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized as a reagent in various chemical reactions, facilitating the formation of more complex molecules. Its ability to undergo substitution reactions makes it valuable in creating derivatives with enhanced properties.

Data Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Moderate | Significant | Broad-spectrum activity |

| Sulfanilamide | High | Moderate | Historical significance as an antibiotic |

| 4-Amino-N-phenylbenzenesulfonamide | Low | Low | Lacks methyl group at nitrogen |

Drug Development

The versatility of this compound extends into drug development as a precursor for novel sulfonamide-based therapeutics. Its structural features allow for modifications that could enhance efficacy or reduce side effects.

Case Study : Research has focused on the design of small-molecule inhibitors targeting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Compounds derived from sulfonamides have been shown to possess subnanomolar binding affinities to these targets, indicating their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Table 1: Substituent Effects on Sulfonamide Derivatives

Key Observations:

- N-Substituents : N-methyl and N-phenyl groups in the target compound likely reduce metabolic degradation compared to N-ethyl analogs (e.g., ), as bulkier substituents hinder enzymatic cleavage .

- Electron-Withdrawing Groups: Compounds like N-(4-cyanophenyl)-3-methoxybenzenesulfonamide exhibit increased stability due to the electron-withdrawing cyano (-CN) group, whereas electron-donating groups (e.g., -OCH₃) may enhance solubility.

Biological Activity

3-amino-N-methyl-N-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C13H14N2O2S

- Molecular Weight : Approximately 298.79 g/mol

- Functional Group : Sulfonamide

The compound's structure includes a sulfonamide functional group, which is known to influence its biological interactions and mechanisms of action. The presence of the amino and methyl groups contributes to its solubility and reactivity in biological systems.

Antiviral Properties

Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including this compound. Aryl sulfonamides have demonstrated efficacy in inhibiting viral entry and replication. For instance, research indicates that these compounds can significantly reduce viral mRNA levels in infected human bronchial epithelial cells, suggesting interference with viral transcription processes .

- Mechanism : The compound appears to disrupt viral entry or mRNA processing, leading to decreased expression of viral proteins.

- IC50 Values : In specific assays, compounds similar to this compound exhibited IC50 values around 16.79 nM against influenza viruses .

Cardiovascular Effects

Sulfonamide derivatives have also been studied for their cardiovascular effects. A study evaluated the impact of certain benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that specific derivatives could effectively decrease perfusion pressure, suggesting potential applications in cardiovascular therapy .

| Compound | Effect on Perfusion Pressure | Mechanism of Action |

|---|---|---|

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Calcium channel inhibition |

| This compound | Not explicitly tested but hypothesized | Similar mechanisms as other sulfonamides |

Cytotoxicity and Selectivity

In various assays, this compound has shown selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity in normal cells. This selectivity is crucial for developing targeted cancer therapies, as it minimizes damage to healthy tissues .

Case Studies

- Influenza Inhibition :

- Cardiovascular Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.